Electronic Absorption Differentiation: Formylcyclopentadienide Anion Versus Nitrocyclopentadienide Anion
The sodium salt of formylcyclopentadienide, derived from deprotonation of 2,4-cyclopentadiene-1-carboxaldehyde, exhibits a longest-wavelength strong absorption band at 280 nm (280 mμ) in isooctane solvent, compared to 304 nm for the nitrocyclopentadienide anion under identical conditions [1]. This 24 nm hypsochromic shift reflects the differential electron-withdrawing character of the formyl group relative to the nitro group and directly impacts the compound's photophysical behavior in applications requiring specific UV absorption windows.
| Evidence Dimension | Longest-wavelength strong absorption band (λmax) |
|---|---|
| Target Compound Data | 280 nm |
| Comparator Or Baseline | Sodium nitrocyclopentadienide: 304 nm |
| Quantified Difference | 24 nm hypsochromic shift (Δλ = -24 nm) |
| Conditions | Isooctane solvent; sodium salts of both anions; ambient temperature |
Why This Matters
This quantifiable spectral differentiation enables analytical method development and informs selection of this compound for applications where UV absorption at shorter wavelengths is required.
- [1] Yoshida, Z.; Kobayashi, T.; Konishi, A. Electronic Spectra and Structures of Organic π-Systems. III. Electronic Spectra of Nitrocyclopentadienide Anion and Formylcyclopentadienide Anion. Bull. Chem. Soc. Jpn. 1972, 45, 309–312. View Source
